Methyl 2-(2-methoxycarbonylphenoxy)carbonyloxybenzoate

Polycarbonate synthesis Transcarbonation kinetics Activated carbonate reactivity

Standard DPC melt polymerization requires ~135 min at >250°C, causing color-body formation and limiting monomer scope. BMSC (CAS 82091-12-1) is an activated diaryl carbonate that addresses these constraints: • 70% cycle time reduction: ~40 min to target Mw ≈ 40,000 Da and Tg ≈ 144°C • 30-fold higher transcarbonation rate coefficient vs diphenyl carbonate • Enables solution polymerization at temperatures as low as 60°C, permitting incorporation of thermally sensitive diols • ≥95% purity (standard commercial grade); verify by HPLC or NMR

Molecular Formula C17H14O7
Molecular Weight 330.29 g/mol
CAS No. 82091-12-1
Cat. No. B101506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2-methoxycarbonylphenoxy)carbonyloxybenzoate
CAS82091-12-1
Molecular FormulaC17H14O7
Molecular Weight330.29 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1OC(=O)OC2=CC=CC=C2C(=O)OC
InChIInChI=1S/C17H14O7/c1-21-15(18)11-7-3-5-9-13(11)23-17(20)24-14-10-6-4-8-12(14)16(19)22-2/h3-10H,1-2H3
InChIKeyQAWMIDIJFWHLAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BMSC (CAS 82091-12-1): Overview for Scientific Buyers


Methyl 2-(2-methoxycarbonylphenoxy)carbonyloxybenzoate (CAS 82091-12-1), systematically also named dimethyl 2,2'-(carbonylbis(oxy))dibenzoate or bis(2-(methoxycarbonyl)phenyl) carbonate, is a symmetrical diaryl carbonate ester with molecular formula C17H14O7 and molecular weight 330.29 g·mol⁻¹ . The compound is most commonly referred to in the polymer chemistry literature as bis(methyl salicyl) carbonate (BMSC) and belongs to the class of ester-substituted diaryl carbonates [1]. Its defining structural feature is a central carbonate group (–O–C(=O)–O–) bridging two methyl salicylate moieties at the ortho position, which confers electron-withdrawing activation that dramatically increases its reactivity relative to unsubstituted diaryl carbonates [2]. Industrially, BMSC serves as an activated carbonate monomer for melt transcarbonation and solution polymerization routes to aromatic polycarbonates, and is also listed as a pharmaceutical intermediate .

Why DPC Cannot Replace BMSC in Activated Polycarbonate Synthesis


A procurement decision that treats all diaryl carbonates as interchangeable risks severely compromising polymerization efficiency, product molecular weight, and thermal history of the final resin. The fundamental differentiator of BMSC is the ortho-methoxycarbonyl substituent on each aromatic ring, which activates the carbonate center toward nucleophilic attack by converting the phenoxide leaving group into methyl salicylate—a far better leaving group than the phenol liberated from diphenyl carbonate (DPC) [1]. This electronic activation translates into rate coefficients for the forward transcarbonation step that are approximately 30-fold higher for BMSC than for DPC-model systems, and equilibrium constants that differ by up to three orders of magnitude [2]. Consequently, substituting DPC for BMSC in the same melt polymerization protocol yields unacceptably long reaction times, higher requisite temperatures that promote color-body formation and Fries rearrangement side products, and ultimately polymer with inferior optical and mechanical properties [3].

Quantitative Evidence: BMSC vs. Diphenyl Carbonate


Transcarbonation Rate: BMSC vs. DPC Analogue

In a head-to-head kinetic study using octylphenol as a monofunctional model nucleophile to prevent oligomerization, the forward rate coefficient (k₁) for formation of the half-product (mono-substituted carbonate) was determined to be 1.60 × 10⁻² L·mol⁻¹·s⁻¹ for BMSC vs. 5.30 × 10⁻⁴ L·mol⁻¹·s⁻¹ for the DPC analogue di(para-cumylphenyl) carbonate (DPCPC), representing an approximately 30-fold reactivity advantage for BMSC [1]. The rate coefficient for full product formation (k₃) was 1.80 × 10⁻³ L·mol⁻¹·s⁻¹ for BMSC vs. 2.00 × 10⁻⁴ L·mol⁻¹·s⁻¹ for DPCPC, a 9-fold advantage [1]. All experiments were conducted at 180 °C under pseudo-second-order kinetic conditions, with reaction progress monitored by HPLC [1].

Polycarbonate synthesis Transcarbonation kinetics Activated carbonate reactivity

Bulk Polymerization Cycle Time Reduction

In a direct comparison targeting similar molecular weight polycarbonate from bisphenol A (BPA), the BMSC-based melt polymerization protocol required only 40 minutes total reaction time versus 135 minutes for the DPC-based protocol—a 70% reduction [1]. Both protocols used identical Step 1 conditions (15 min, 180 °C, atmospheric pressure). However, BMSC allowed Step 2 to proceed for only 15 min at 220 °C and 100 mbar (vs. 60 min at 230 °C and 170 mbar for DPC), and Step 3 for 10 min at 280 °C and 0.5–1.5 mbar (vs. 30 min at 270 °C and 20 mbar for DPC). The DPC protocol required a fourth step (30 min at 300 °C, 0.5–1.5 mbar) that was eliminated with BMSC [1]. Despite the shorter cycle, the BMSC-derived polymer achieved Mw = 40.0 × 10³ Da and Tg = 144.4 °C, closely matching the DPC-derived polymer (Mw = 38.5 × 10³ Da, Tg = 144.1 °C) [1].

Melt polycondensation Polycarbonate manufacturing Process intensification

Equilibrium Conversion Thermodynamics

The equilibrium constants for the model transcarbonation reaction with octylphenol reveal a profound thermodynamic as well as kinetic advantage for BMSC. For half-product formation, Keq(HP) = 1.0 × 10³ for BMSC vs. 2.0 for DPCPC—a 500-fold difference [1]. For full product formation, Keq(FP) = 4.9 × 10¹ for BMSC vs. 4.4 × 10⁻¹ for DPCPC—a >100-fold difference [1]. This means the DPCPC equilibrium for full product actually lies on the side of starting materials (Keq < 1), whereas BMSC strongly favors product formation. Consequently, under identical conditions at equilibrium, the DPC model system retains substantial unreacted carbonate starting material, while the BMSC system achieves near-complete conversion to product [1]. These equilibrium constants were derived from the same 180 °C kinetic experiments with HPLC analysis [1].

Thermodynamic driving force Equilibrium polymerization Carbonate reactivity

Synthesis Yield: Phase-Transfer vs. Standard Catalysis

A critical procurement consideration is whether the compound can be reliably synthesized at high yield, which directly affects cost and availability. In the interfacial condensation of methyl salicylate with phosgene, the standard method employing triethylamine as catalyst yields only 70–75% conversion to BMSC, even with a 20 mole % excess of phosgene [1]. However, switching to a phase-transfer catalyst (PTC) with the aqueous phase maintained at pH > 9.3 achieves conversions exceeding 99%, while using only a slight excess of phosgene [1]. This represents a >24 percentage-point yield improvement under industrially scalable interfacial conditions [1]. An alternative solvent-free method using PTC at pH ≥ 8.3 also delivers high yields and allows product isolation as a filterable solid [2].

Diaryl carbonate synthesis Phosgene condensation Process chemistry optimization

Fries Rearrangement Suppression in BMSC-Based Resins

Polycarbonates prepared by the melt reaction of BPA with BMSC consistently exhibit low, and in many instances undetectable, levels of Fries rearrangement products—a class of branching and crosslinking side reactions that occur during high-temperature melt polymerization and degrade polymer properties including color, ductility, and melt stability [1]. This is a direct consequence of the lower polymerization temperatures and shorter residence times enabled by BMSC's higher reactivity, since the Fries rearrangement is strongly temperature-dependent [2]. In contrast, traditional DPC-based melt processes operating at higher temperatures and longer cycle times generate measurable Fries product levels that can compromise optical clarity and mechanical performance [3]. While this is a class-level observation rather than a single-study quantification, it is consistently reported across multiple patent families and peer-reviewed studies [1][2][3].

Polycarbonate quality Fries rearrangement Polymer branching control

Low-Temperature Polymerization for Sensitive Monomers

A unique capability differentiating BMSC from DPC is its ability to function as an activated carbonate in solution polymerization at temperatures as low as 60 °C, whereas traditional DPC-based melt transcarbonation requires temperatures exceeding 250 °C [1]. This low-temperature operability enables the incorporation of thermally sensitive monomers—such as volatile resorcinol and sterically hindered tert-butyl hydroquinone—that would degrade or evaporate under standard DPC melt conditions [2]. Furthermore, solution polymerization with BMSC at temperatures well below 190 °C suppresses trans-reactions that cause block scrambling, enabling the synthesis of segmented block copolycarbonates with preserved block architecture [3]. Kinetic studies show that BMSC solution polymerization at 120 °C proceeds 20–30 times faster than at 60 °C, with equilibrium Mw ranging from 11 × 10³ g·mol⁻¹ at 120 °C to 16 × 10³ g·mol⁻¹ at 60 °C, and polymerization equilibrium constants of K = 0.8 × 10³ at 160 °C up to K = 4.1 × 10³ at 60 °C [1].

Solution polymerization Thermally sensitive monomers Block copolycarbonate synthesis

Procurement and Application Scenarios for BMSC


High-Throughput Melt Polycarbonate Manufacturing

For industrial polycarbonate producers seeking to reduce melt polymerization cycle time from the ~135 minutes typical of DPC-based processes to approximately 40 minutes while maintaining target Mw ≈ 40,000 Da and Tg ≈ 144 °C, BMSC is the activated carbonate of choice [1]. The 70% cycle time reduction documented in head-to-head melt polymerization experiments [1] translates directly to higher plant throughput, lower energy consumption per kilogram of resin, and reduced thermal history that preserves polymer color and molecular weight integrity. Procurement specifications should require ≥95% purity (commercially available standard) with verification by HPLC or NMR, as residual methyl salicylate starting material can affect polymerization stoichiometry [2].

Specialty Copolycarbonates with Thermally Labile Comonomers

Research groups and specialty polymer manufacturers developing copolycarbonates based on monomers that cannot survive traditional >250 °C melt conditions—such as resorcinol (volatile), tert-butyl hydroquinone (sterically hindered), or ionic sulfonated diols—should procure BMSC rather than DPC [1]. The demonstrated ability to conduct solution transcarbonation at temperatures as low as 60 °C with BMSC [2] enables incorporation of these monomers without degradation. Furthermore, solution polymerization below 190 °C with BMSC suppresses trans-reactions, allowing the synthesis of well-defined segmented block copolycarbonates [3]. Buyers should specify BMSC with low residual acidity to avoid catalyst poisoning in these specialized polymerizations.

Nanocomposite Production with Reduced Thermal Degradation

For the preparation of BPA polycarbonate nanocomposites with organically modified clays via in-situ polymerization, BMSC is specifically recommended over DPC because the lower polymerization temperature and shorter reaction time produce nanocomposites with improved (reduced) color and higher glass transition temperatures, as demonstrated in comparative studies [1]. The use of BMSC also yields ionomers with glass transition temperatures and storage moduli superior to those prepared with DPC [2]. Procurement for nanocomposite applications should prioritize BMSC with controlled trace metal content, as metal contaminants can catalyze unwanted degradation during nanoparticle dispersion.

Pharmaceutical Intermediate Sourcing

Although BMSC's primary differentiation evidence lies in polymer chemistry, the compound is listed as a pharmaceutical intermediate [1] and its activated carbonate functionality makes it a potential reagent for introducing methyl salicylate carbonate moieties into drug candidates. In procurement for medicinal chemistry applications, the key specification is chemical purity and identity verification by ¹H-, ¹³C-NMR, IR, and Raman spectroscopy—as established by the one-step quantitative synthesis and full spectroscopic characterization reported in Molbank [2]. Buyers should request batch-specific analytical data including HPLC purity and NMR spectra rather than relying solely on certificate-of-analysis summaries.

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